molecular formula C6H6FNO3S B2724566 2-Methoxypyridine-4-sulfonyl fluoride CAS No. 2243504-98-3

2-Methoxypyridine-4-sulfonyl fluoride

Cat. No. B2724566
CAS RN: 2243504-98-3
M. Wt: 191.18
InChI Key: HVISTANXDBKYRO-UHFFFAOYSA-N
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Description

2-Methoxypyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2243504-98-3 . It has a molecular weight of 191.18 and its IUPAC name is this compound . The InChI code for this compound is 1S/C6H6FNO3S/c1-11-6-4-5 (2-3-8-6)12 (7,9)10/h2-4H,1H3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H6FNO3S/c1-11-6-4-5 (2-3-8-6)12 (7,9)10/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, sulfonyl fluorides are known to participate in various chemical reactions. For instance, they are used in Sulfur (VI) Fluoride Exchange (SuFEx) reactions, a concept pioneered by Sharpless and co-workers as the next generation of click chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 191.18 . The compound is stored at a temperature of 4 degrees .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed new methods for forming 2,3-Pyridyne, using compounds like 2-chloro-4-methoxypyridine as precursors, showcasing the utility of related compounds in generating reactive intermediates for further chemical transformations (Walters & Shay, 1995). Similarly, the synthesis of Weinreb amides from both chiral and achiral carboxylic acids using the deoxo-fluor reagent highlights the role of methoxypyridine derivatives in facilitating complex organic reactions (Tunoori, White, & Georg, 2000).

Radiolabeling and Medical Imaging

The development of a new [18F]fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins demonstrates the importance of methoxypyridine derivatives in creating tools for biological research and diagnostic imaging (de Bruin et al., 2005). This innovation facilitates the selective labeling of biomolecules, enabling their tracking and imaging within the body, which is crucial for understanding biological processes and disease states.

Material Science Applications

In material science, the electropolymerization of 2-methoxyaniline-5-sulfonic acid to produce optically active, water-soluble sulfonated polyaniline films showcases the versatility of methoxypyridine derivatives in fabricating materials with specific optical properties (Strounina, Kane-Maguire, & Wallace, 1999). These materials have potential applications in sensors, displays, and other technologies requiring materials with controlled optical activity.

Chemical Biology and Pharmacology

The invention of a facile and general approach for the synthesis of aliphatic sulfonyl fluorides showcases the expanding toolkit for chemical biology and molecular pharmacology research (Xu et al., 2019). Sulfonyl fluorides are emerging as important probes in these fields, with methoxypyridine derivatives playing a key role in their development.

Enhanced Reactivity in Organic Synthesis

The significantly enhanced reactivities of nucleophilic substitution reactions in ionic liquid, facilitated by compounds like 2-(3-methanesulfonyloxypropyl)naphthalene, underscore the role of methoxypyridine derivatives in improving the efficiency and selectivity of organic synthesis (Kim, Song, & Chi, 2003).

Safety and Hazards

The safety information available indicates that 2-Methoxypyridine-4-sulfonyl fluoride is a hazardous compound. It has a GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314 , and precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Future Directions

Sulfonyl fluorides, including 2-Methoxypyridine-4-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Future research may focus on the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

properties

IUPAC Name

2-methoxypyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-11-6-4-5(2-3-8-6)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVISTANXDBKYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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